Inhibitors of Fatty Acid Amide Hydrolase (FAAH): Researchers have synthesized and evaluated 7-azaspiro[3.5]nonane urea derivatives, including PF-04862853, as potent and orally efficacious inhibitors of FAAH [, ]. This enzyme plays a crucial role in pain signaling by degrading fatty acid amides like anandamide. Inhibition of FAAH offers a promising approach for managing pain, and spirocyclic compounds like 7-(Boc-amino)-2-azaspiro[3.5]nonane derivatives provide valuable pharmacophores for developing novel analgesics.
BACE1 and BACE2 Inhibitors: Crystal structures of BACE1 and BACE2 complexed with inhibitors containing a 7-amino-6-oxa-8-azaspiro[3.5]non-7-en-9-yl scaffold have been reported [, ]. BACE1 and BACE2 are aspartic proteases involved in the production of amyloid-β, a key component of amyloid plaques implicated in Alzheimer's disease. Therefore, inhibiting these enzymes is a promising strategy for treating this neurodegenerative disorder. The spirocyclic moiety derived from 7-(Boc-amino)-2-azaspiro[3.5]nonane likely contributes to the binding affinity and selectivity of these inhibitors.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: